1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3) is a highly specialized, pre-functionalized primary amine building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and mutant p53 restoring agents [1]. By incorporating a permanent methylsulfonyl (mesyl) group at the piperidine nitrogen, this compound effectively neutralizes the basicity of the heterocycle, providing a rigid, polar, and metabolically stable structural motif. For procurement teams and process chemists, sourcing this pre-mesylated intermediate directly bypasses the need for multi-step protection/deprotection sequences and avoids the late-stage handling of hazardous sulfonylating agents[2]. Its dual utility as a stable pharmacophore and a highly reactive primary amine makes it a critical raw material for accelerating lead optimization and scaling active pharmaceutical ingredient (API) manufacturing.
Substituting 1-(Methylsulfonyl)piperidin-4-amine with cheaper alternatives like unsubstituted piperidin-4-amine or 1-Boc-piperidin-4-amine introduces significant downstream liabilities. Unsubstituted piperidines possess a highly basic secondary amine (pKa ~10) that complicates coupling reactions through unwanted side reactions and introduces severe hERG cardiovascular toxicity risks in the final API [1]. While 1-Boc-piperidin-4-amine solves the immediate chemoselectivity issue, it requires subsequent acidic deprotection and a late-stage sulfonylation step using methanesulfonyl chloride (MsCl). Late-stage use of MsCl is heavily scrutinized in pharmaceutical manufacturing due to the risk of forming highly genotoxic alkyl mesylate impurities [2]. Procuring the pre-functionalized methylsulfonyl building block eliminates these synthetic and regulatory bottlenecks entirely.
In standard API synthesis, installing a methylsulfonyl group late in the sequence requires methanesulfonyl chloride (MsCl), which can react with residual alcohols to form alkyl mesylates—well-known potentially genotoxic impurities (PGIs) tightly regulated by ICH M7 guidelines [1]. By utilizing 1-(Methylsulfonyl)piperidin-4-amine as a starting material, the sulfonamide moiety is introduced at the beginning of the synthesis. This completely eliminates the need for late-stage MsCl, reducing the linear synthetic sequence by two steps (deprotection and sulfonylation) compared to using 1-Boc-piperidin-4-amine[2]. This proactive risk mitigation streamlines regulatory compliance and improves overall process yield.
| Evidence Dimension | Synthetic step count and PGI risk |
| Target Compound Data | 1 coupling step, 0 late-stage MsCl exposure |
| Comparator Or Baseline | 1-Boc-piperidin-4-amine (3 steps: coupling, deprotection, sulfonylation; high PGI risk) |
| Quantified Difference | 66% reduction in functionalization steps and complete elimination of late-stage PGI generation |
| Conditions | Standard multi-step API manufacturing sequence |
Bypassing late-stage methanesulfonyl chloride usage simplifies purification protocols and significantly lowers the regulatory burden associated with genotoxic impurity testing.
The basicity of the piperidine nitrogen is a primary driver of off-target hERG potassium channel binding, leading to QT prolongation. Unsubstituted piperidines typically exhibit a pKa of ~9.5–10.0, resulting in protonation at physiological pH and strong electrostatic interactions with hERG channel residues [1]. The strong electron-withdrawing nature of the methylsulfonyl group in 1-(Methylsulfonyl)piperidin-4-amine reduces the pKa of the ring nitrogen to <2, rendering it neutral in vivo. Class-level pharmacokinetic studies consistently demonstrate that converting a basic piperidine to a neutral sulfonamide reduces hERG binding affinity by more than 10-fold, rescuing otherwise promising lead compounds from cardiovascular toxicity failure [2].
| Evidence Dimension | Piperidine nitrogen basicity (pKa) and hERG affinity |
| Target Compound Data | Methylsulfonyl piperidine scaffold (pKa < 2, neutral at pH 7.4) |
| Comparator Or Baseline | Unsubstituted piperidine scaffold (pKa ~9.8, protonated at pH 7.4) |
| Quantified Difference | >10-fold reduction in hERG IC50 due to elimination of positive charge |
| Conditions | Physiological pH (7.4) in vitro hERG patch-clamp assays |
Sourcing the pre-mesylated building block allows medicinal chemists to proactively design out cardiovascular toxicity without sacrificing the favorable spatial geometry of the piperidine ring.
When selecting an N-capping group for piperidine-based therapeutics, stability against enzymatic degradation is critical. While 1-acetylpiperidin-4-amine offers similar basicity reduction, the amide bond is susceptible to hydrolysis by ubiquitous hepatic amidases and esterases [1]. In contrast, the sulfonamide linkage in 1-(Methylsulfonyl)piperidin-4-amine is highly resistant to enzymatic cleavage. Comparative microsomal stability assays of sulfonamide versus amide scaffolds generally reveal that the sulfonamide derivatives exhibit significantly extended half-lives, often exceeding 60 minutes in human liver microsomes (HLM), whereas corresponding amides can degrade rapidly [2]. This enhanced metabolic stability translates to improved oral bioavailability and sustained systemic exposure.
| Evidence Dimension | In vitro microsomal stability (half-life, t1/2) |
| Target Compound Data | Methylsulfonyl piperidine scaffold (t1/2 typically >60 min) |
| Comparator Or Baseline | Acetyl piperidine scaffold (t1/2 typically <30 min) |
| Quantified Difference | >2-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays |
For procurement in drug discovery, the methylsulfonyl compound is the superior choice for extending API half-life and reducing clearance compared to standard amide-capped alternatives.
Ideal for process chemistry teams scaling up clinical candidates, as sourcing this pre-mesylated intermediate completely avoids the use of methanesulfonyl chloride (MsCl) during final API assembly, ensuring ICH M7 compliance and streamlining purification [1].
Used extensively in the synthesis of kinase inhibitors where the neutral, rigid piperidine scaffold fits perfectly into solvent-exposed regions of the kinase hinge without introducing the hERG liabilities associated with basic amines [2].
A primary choice for medicinal chemists needing to replace metabolically labile N-acetyl or highly basic N-alkyl piperidines to improve oral bioavailability and extend half-life in lead optimization campaigns [3].
Irritant